3-Phenyloxetane
CAS No.: 10317-13-2
Cat. No.: VC21308990
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10317-13-2 |
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Molecular Formula | C9H10O |
Molecular Weight | 134.17 g/mol |
IUPAC Name | 3-phenyloxetane |
Standard InChI | InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 |
Standard InChI Key | ROAGGVYFIYBKOY-UHFFFAOYSA-N |
SMILES | C1C(CO1)C2=CC=CC=C2 |
Canonical SMILES | C1C(CO1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
3-Phenyloxetane features a four-membered oxetane ring with a phenyl group attached at the 3-position. The oxetane ring consists of three carbon atoms and one oxygen atom arranged in a highly strained four-membered heterocycle. This strained ring system contributes significantly to the compound's reactivity profile and physicochemical properties.
Physical Properties
While specific experimental data for 3-Phenyloxetane is limited in the provided search results, its properties can be inferred from structurally related compounds. As an oxetane derivative, it likely exists as a colorless liquid or low-melting solid at room temperature with moderate polarity.
Chemical Reactivity
The strained four-membered ring of oxetanes generally imparts distinctive reactivity patterns that differ from their larger ring counterparts:
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Ring-opening reactions: The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, particularly under acidic conditions
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Functionalization: The 3-position bearing the phenyl group can serve as a platform for further chemical modifications
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Lewis acid interactions: The oxygen atom in the oxetane ring can coordinate with Lewis acids, activating the ring toward nucleophilic opening
This reactivity profile makes 3-Phenyloxetane a potentially valuable building block in organic synthesis.
Synthetic Methodologies
From Oxetan-3-one
A synthetic route similar to that described for 3-(phenylsulfonylMethylene)oxetane might be adapted:
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Reaction of an appropriate phenyl-containing organometallic reagent with oxetan-3-one
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Subsequent reduction of the resulting alcohol
The search results mention a synthesis involving oxetan-3-one as a key precursor, which could potentially be modified for 3-Phenyloxetane synthesis .
Intramolecular Cyclization
Another potential approach might involve intramolecular cyclization of appropriately substituted phenylpropanols, catalyzed by transition metals or other reagents.
Challenges in Synthesis
The strain inherent in the four-membered oxetane ring presents synthetic challenges, including:
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Competition between cyclization and other reaction pathways
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Potential ring-opening under harsh reaction conditions
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Stereocontrol issues when creating stereocenters
Comparison with Related Compounds
Table 1 presents a comparative analysis of 3-Phenyloxetane with structurally related compounds mentioned in the search results.
Table 1: Comparison of 3-Phenyloxetane with Related Compounds
Property | 3-Phenyloxetane | Phenyloxirane | 2-Methyl-3-phenyloxirane | 3-(phenylsulfonylMethylene)oxetane |
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Ring size | 4-membered | 3-membered | 3-membered | 4-membered |
Strain energy | High | Very high | Very high | High |
Key functional group | Phenyl at C3 | Phenyl | Phenyl and methyl | Phenylsulfonyl methylene |
Ring oxygen | Ether | Epoxide | Epoxide | Ether |
Primary reactivity | Nucleophilic ring-opening | Electrophilic and nucleophilic ring-opening | Electrophilic and nucleophilic ring-opening | Complex due to sulfonyl group |
The structural differences between these compounds significantly influence their chemical behavior and applications.
Analytical Methods
Spectroscopic Characterization
Standard spectroscopic methods applicable to 3-Phenyloxetane characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic patterns for the oxetane ring protons
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¹³C NMR would reveal the distinctive carbon chemical shifts of the strained ring
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Mass Spectrometry:
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Molecular ion and fragmentation patterns would provide structural confirmation
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High-resolution mass spectrometry would confirm molecular formula
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Infrared Spectroscopy:
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C-O stretching vibrations characteristic of the oxetane ring
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C-H stretching and bending modes for the phenyl and oxetane moieties
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Chromatographic Analysis
Chromatographic methods for analysis and purification might include:
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Gas Chromatography (GC): Suitable for volatile samples with appropriate derivatization
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High-Performance Liquid Chromatography (HPLC): Effective for purification and quantitative analysis
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment
Future Research Directions
Several promising research directions for 3-Phenyloxetane include:
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Development of efficient and stereoselective synthetic methodologies
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Exploration of its potential as a building block in medicinal chemistry
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Investigation of its behavior in polymerization reactions
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Evaluation of its toxicological profile
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Study of structure-activity relationships in derivatives with various substituents on the phenyl ring
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